B1574655 MK-1454

MK-1454

Cat. No. B1574655
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment;  this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.

Scientific Research Applications

Discovery and Development

MK-1454 is a novel cyclic dinucleotide-based stimulator of interferon genes (STING) pathway agonist. Its discovery involved the design and synthesis of structurally complex molecules to access previously unexplored chemical spaces. Through biochemical affinity assessment, cellular potency evaluations, and computational, structural, and biophysical characterizations, MK-1454 emerged as a molecule with suitable properties for clinical development. In preclinical studies using syngeneic tumor models in mice, MK-1454 demonstrated significant antitumor activity, especially when combined with anti-PD-1 therapy. This suggests its potential in treating tumors partially responsive or nonresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).

Stereoselective Synthesis

The stereoselective synthesis of MK-1454 is an important aspect of its production. A highly diastereoselective approach was developed for its synthesis, starting with asymmetric construction of fluoride-bearing deoxynucleotides. The process involved the use of four enzymes in a selective cascade process to construct the bridging thiophosphates, essential for MK-1454's efficacy. This innovative approach not only showcases advances in organic chemistry but also underscores the significance of enzyme-catalyzed reactions in drug synthesis, contributing to cost reduction and environmental sustainability (Benkovics et al., 2022).

Holistic Characterization and Risk Assessment

In the development of MK-1454, a comprehensive characterization and risk assessment of residual host cell protein (HCP) impurities was conducted. The biocatalytic synthesis of MK-1454 involves the use of Escherichia coli cell lysate, which introduced HCPs as a new class of impurities. A thorough analysis using various analytical tools, including nanoscale liquid chromatography and tandem mass spectrometry, was employed. This rigorous approach ensured the removal of impurities and supported the safety and efficacy of MK-1454 as an active pharmaceutical ingredient (Wang et al., 2022).

properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK-1454;  MK 1454;  MK1454; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.